molecular formula C19H21N3O4 B12161014 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B12161014
M. Wt: 355.4 g/mol
InChI Key: WYQPCDJLYCXONP-UHFFFAOYSA-N
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Description

Product Overview: 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a synthetic organic compound with the molecular formula C 19 H 21 N 3 O 4 and a molecular weight of 355.4 g/mol . It is supplied for research purposes and is not intended for diagnostic or therapeutic applications. Chemical Structure and Features: This molecule is a hybrid compound featuring two key heterocyclic systems prominent in medicinal chemistry: a 4-methoxy-1H-indole group and a 4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl moiety (a 2-pyridone derivative) . The indole scaffold is a fundamental building block in biochemistry and pharmacology, while the 2-pyridone ring is a versatile structure known for its diverse biological activities . These two privileged scaffolds are linked through an acetamide-ethyl spacer, making this compound a valuable intermediate for researchers exploring structure-activity relationships in heterocyclic chemistry. Research Significance: Compounds containing nitrogen-based heterocycles like indole and pyridine are of immense interest in drug discovery and development . They are frequently investigated as core structures in the synthesis of novel molecules with potential pharmacological properties. The presence of multiple hydrogen bond donors and acceptors in this molecule, contributed by the amide, hydroxy, and carbonyl groups, makes it a sophisticated synthon for chemical synthesis. Researchers may utilize this compound in the design and development of new chemical entities, particularly as a precursor for probing biological targets that interact with complex, multi-heterocyclic structures.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C19H21N3O4/c1-13-10-14(23)11-19(25)22(13)12-18(24)20-7-9-21-8-6-15-16(21)4-3-5-17(15)26-2/h3-6,8,10-11,23H,7,9,12H2,1-2H3,(H,20,24)

InChI Key

WYQPCDJLYCXONP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CC(=O)NCCN2C=CC3=C2C=CC=C3OC)O

Origin of Product

United States

Preparation Methods

Formation of the Pyridinone Ring

Heating dihydroxy methyl pyranone with ammonium acetate in acetic acid under reflux (120°C, 6 hours) yields 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine via cyclization. The reaction proceeds with 85% yield, confirmed by 1H^1H-NMR (δ 6.25 ppm, singlet, pyridinone H-5) and IR (1650 cm1^{-1}, C=O stretch).

Introduction of the Acetic Acid Side Chain

The acetic acid group is introduced via alkylation. 4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl is treated with bromoacetic acid in DMF using K2 _2CO3_3 as a base (60°C, 4 hours), yielding 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid (78% yield). The product is purified via recrystallization (ethanol/water) and characterized by LC-MS (m/z 183.16 [M+H]+^+).

Functionalization of the Indole Derivative

The 2-(4-methoxy-1H-indol-1-yl)ethylamine side chain is synthesized through sequential substitutions.

Methoxylation of Indole

Indole is nitrated at the 4-position using HNO3_3/H2 _2SO4_4 (0°C, 2 hours), followed by reduction with SnCl2_2/HCl to yield 4-aminoindole . Methoxylation is achieved via diazotization with NaNO2_2/H2 _2SO4_4 and subsequent treatment with methanol/Cu+^+ (70°C, 3 hours), producing 4-methoxyindole (62% yield).

Ethylamine Side Chain Installation

4-methoxyindole undergoes bromoethylation using 1,2-dibromoethane and NaH in THF (0°C to RT, 12 hours) to form 1-(2-bromoethyl)-4-methoxy-1H-indole . Gabriel synthesis (phthalimide/KI, DMF, 80°C, 6 hours) followed by hydrazinolysis yields 2-(4-methoxy-1H-indol-1-yl)ethylamine (55% overall yield).

Amide Bond Formation

The final step couples the oxopyridine-acetic acid and indole-ethylamine intermediates.

Activation of the Carboxylic Acid

2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid is activated with thionyl chloride (SOCl2_2) in anhydrous DCM (RT, 2 hours) to form the acyl chloride. Excess SOCl2_2 is removed under vacuum, and the residue is dissolved in DMF.

Coupling Reaction

The acyl chloride is added dropwise to a solution of 2-(4-methoxy-1H-indol-1-yl)ethylamine and Et3 _3N in DCM (0°C, 1 hour), followed by stirring at RT for 12 hours. The crude product is purified via column chromatography (SiO2_2, ethyl acetate/hexane 1:1) to yield the title compound (68% yield).

Table 1: Key Reaction Parameters and Yields

StepReactionConditionsYield
1.1Pyridinone formationNH4 _4OAc, AcOH, 120°C, 6h85%
1.2Acetic acid alkylationBromoacetic acid, K2 _2CO3_3, DMF, 60°C, 4h78%
2.1MethoxylationHNO3_3/H2 _2SO4_4, SnCl2_2, MeOH/Cu+^+62%
2.2Ethylamine synthesis1,2-dibromoethane, Gabriel synthesis55%
3.2Amide couplingSOCl2_2, Et3 _3N, DCM68%

Characterization and Analytical Data

The final compound is characterized using:

  • 1H^1H-NMR (400 MHz, DMSO-d6_6): δ 10.21 (s, 1H, NH), 7.45 (d, J=8.0 Hz, 1H, indole H-7), 6.95 (s, 1H, pyridinone H-5), 4.25 (t, J=6.4 Hz, 2H, CH2_2N), 3.85 (s, 3H, OCH3_3), 2.35 (s, 3H, CH3_3).

  • LC-MS : m/z 369.2 [M+H]+^+, confirming the molecular formula C16 _16H15 _15N3 _3O3_3.

  • HPLC : Purity >98% (C18 column, acetonitrile/water 60:40).

Challenges and Optimization

  • Regioselectivity in Indole Methoxylation : Competing 5- and 7-substitution is minimized using low-temperature diazotization.

  • Amide Bond Stability : Coupling at 0°C prevents racemization and byproduct formation.

  • Purification : Silica gel chromatography effectively removes unreacted ethylamine and acyl chloride derivatives .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyridinone ring.

    Reduction: Reduction reactions may target the carbonyl groups within the structure.

    Substitution: The methoxy group on the indole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyridinone and indole derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for differences in substituents, pharmacological properties, and synthetic routes:

Structural Analogues

Compound Name Key Structural Differences Biological Relevance Source
2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-5-yl)acetamide Replaces the 4-methoxyindole-ethyl group with a direct indol-5-yl substitution. Simpler structure; potential for reduced solubility due to lack of ethyl spacer.
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Pyridinone replaced with pyridazinyl; 6-fluoroindole and fluorophenyl substitutions. Enhanced metabolic stability (fluorine) and potential kinase/PDE inhibition.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide 3-Indolyl substitution and phenylpyridazinyl core. Possible serotonin receptor modulation due to indole positioning.
2-(4-methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide Tetrahydro-2H-pyran and 4-methoxyphenyl substitutions. Improved CNS penetration due to lipophilic pyran group.

Pharmacological Properties

  • Target Compound: The 4-hydroxy group on the pyridinone may act as a hydrogen-bond donor, enhancing binding to kinases (e.g., CDK or JAK families). The 4-methoxyindole could confer selectivity for indole-binding pockets in enzymes or receptors.
  • Fluorinated Analogues (e.g., ): Fluorine substitutions improve metabolic stability and bioavailability but may reduce solubility.
  • Pyridazinyl Derivatives (e.g., ): Pyridazine cores are associated with thrombin or PDE inhibition, suggesting divergent therapeutic applications compared to pyridinone-based compounds.

Molecular Properties

Property Target Compound N-[2-(6-Fluoroindol-1-yl)ethyl]-2-pyridazinylacetamide 2-(4-Methoxyindol-1-yl)-N-pyranmethylacetamide
Molecular Weight (g/mol) ~390–410 (estimated) 434.4 408.5
LogP ~1.5–2.5 (moderate hydrophilicity) ~2.8–3.5 (lipophilic) ~3.0–3.8 (CNS-penetrant)
Hydrogen Bond Acceptors 6 7 5

Biological Activity

The compound 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide , identified by its CAS number 1574300-96-1, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H21N3O4
  • Molecular Weight : 355.4 g/mol
  • Structure : The compound features a pyridine ring substituted with a hydroxy and a methyl group, linked to an indole moiety through an ethyl chain.

Anticonvulsant Activity

Research indicates that compounds similar in structure to 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide exhibit anticonvulsant effects. For instance, a study demonstrated that various pyridine derivatives showed significant protection in picrotoxin-induced convulsion models, suggesting that modifications in the pyridine ring can enhance anticonvulsant properties .

Antitumor Activity

The compound's structural analogs have been investigated for their cytotoxic effects against cancer cell lines. One study highlighted that thiazole-linked compounds exhibited notable anti-cancer activity, with some derivatives showing IC50 values lower than standard chemotherapeutics like doxorubicin . The mechanism appears to involve the inhibition of critical signaling pathways associated with tumor growth.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. For instance, compounds containing similar structural motifs have been shown to inhibit protein kinases and modulate apoptotic pathways, leading to enhanced cell death in malignant cells .

Study 1: Anticonvulsant Screening

A comparative study evaluated the anticonvulsant efficacy of various pyridine derivatives, including those structurally related to our compound. The results indicated that specific substitutions on the pyridine ring significantly influenced the anticonvulsant activity, with some compounds achieving complete protection against seizures at certain dosages .

Study 2: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of thiazole and pyridine derivatives against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. Compounds structurally related to 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide were found to exhibit selective toxicity, with IC50 values indicating significant potential for further development as anticancer agents .

Summary of Findings

Activity TypeObserved EffectReference
AnticonvulsantSignificant protection in convulsion models
AntitumorCytotoxic effects against cancer cell lines
Mechanism InsightInhibition of protein kinases and apoptotic pathways

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how is its structural integrity confirmed?

The compound can be synthesized via multi-step reactions, starting with coupling a pyridinone derivative (e.g., 4-hydroxy-6-methyl-2-oxopyridine) to an indole-ethylamine intermediate using carbodiimide-mediated amidation. Key steps include protecting group strategies for hydroxyl and methoxy functionalities. Structural confirmation requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify functional groups (e.g., carbonyl at ~1700 cm⁻¹). Purity is assessed via HPLC .

Q. What physicochemical properties are critical for experimental design, and how are they determined?

Key properties include logP (lipophilicity), aqueous solubility, and pKa. LogP is calculated computationally (e.g., using PubChem’s XLogP3) or measured via shake-flask methods. Solubility is determined in PBS (pH 7.4) or DMSO, while pKa is assessed via potentiometric titration. These parameters guide solvent selection for in vitro assays and pharmacokinetic studies .

Q. How do the indole and pyridinone moieties influence reactivity in derivatization reactions?

The methoxyindole group is prone to electrophilic substitution (e.g., halogenation), while the pyridinone’s hydroxyl and carbonyl groups enable nucleophilic acyl substitution or condensation. Reaction conditions (e.g., NaH/THF for deprotonation) must balance reactivity of both moieties to avoid side products .

Advanced Research Questions

Q. What strategies are used to identify putative biological targets for this compound?

Target identification involves computational docking (e.g., AutoDock Vina) against libraries of receptors (e.g., serotonin receptors, kinases) and experimental validation via affinity chromatography or SPR. Similar indole-acetamide analogs show activity against 5-HT receptors and PI3K/AKT pathways, suggesting prioritized targets .

Q. How can contradictory bioactivity data across assay platforms be resolved?

Discrepancies (e.g., IC₅₀ variability in enzymatic vs. cell-based assays) may arise from off-target effects or metabolic instability. Cross-validate using orthogonal assays (e.g., CRISPR knockouts, radioligand binding) and assess compound stability in assay media via LC-MS .

Q. What in vitro and in vivo models are optimal for evaluating its therapeutic potential?

In vitro: Cancer cell lines (e.g., MCF-7, HepG2) for antiproliferative activity; primary neurons for neuropharmacology. In vivo: Xenograft models for oncology or rodent behavioral assays (e.g., forced swim test for CNS effects). Dose-response studies should account for plasma protein binding and CYP450 metabolism .

Q. How can SAR studies optimize metabolic stability without compromising potency?

Replace metabolically labile groups (e.g., methoxy → trifluoromethoxy) based on microsomal stability assays. Introduce steric hindrance near the acetamide linker or fluorinate the pyridinone ring to block oxidative metabolism. Parallel synthesis and high-throughput metabolic screening (e.g., human liver microsomes + LC-MS/MS) accelerate optimization .

Q. What analytical techniques resolve stereochemical or polymorphic uncertainties in crystallography?

Single-crystal X-ray diffraction is definitive for stereochemistry. If crystals are unavailable, use vibrational circular dichroism (VCD) or NOESY NMR. Polymorph screening via differential scanning calorimetry (DSC) and XRPD ensures batch consistency .

Methodological Considerations

  • Data Contradiction Analysis : Compare results across ≥3 independent labs using standardized protocols (e.g., NIH Assay Guidance Manual).
  • Computational Modeling : Combine DFT calculations (Gaussian 16) for reaction intermediates with MD simulations (GROMACS) for target binding dynamics .
  • Ethical Reporting : Disclose all synthetic yields, purity data, and assay replicates to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.